5-HT1A Receptor Affinity of ortho-Methoxyphenylpiperazine vs. para-Methoxyphenylpiperazine
Ortho-methoxyphenylpiperazine (oMeOPP) exhibits high affinity for the 5-HT1A receptor with a Ki of 9.5 nM [1]. In contrast, para-methoxyphenylpiperazine (pMeOPP, the target compound's 1-substituted analog) is reported to act as a nonselective serotonin receptor agonist without high-affinity binding data available for this specific target [2].
| Evidence Dimension | 5-HT1A Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Not directly available for 2-(4-methoxyphenyl)piperazine; data for 1-(4-methoxyphenyl)piperazine (pMeOPP) indicates non-selective agonism [2]. |
| Comparator Or Baseline | oMeOPP (2-methoxyphenylpiperazine): Ki = 9.5 nM [1] |
| Quantified Difference | Qualitative difference: oMeOPP shows high-affinity 5-HT1A binding; pMeOPP lacks reported high-affinity binding to this site. |
| Conditions | Radioligand binding assay using rat brain cortical membranes, [3H]-8-OH-DPAT displacement [1]. |
Why This Matters
The ortho vs. para substitution difference fundamentally alters 5-HT1A receptor engagement, a key target for anxiolytic and antidepressant research, making the specific isomer critical for reproducible target engagement studies.
- [1] Martin, G. E., et al. (1988). Block of conditioned avoidance responding in the rat by substituted phenylpiperazines. European Journal of Pharmacology, 156(2), 223-229. View Source
- [2] Asif, M. (2015). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 29(3), 209-224. View Source
